3-[(Trimethylsilyl)oxy]azetidine
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Overview
Description
3-[(Trimethylsilyl)oxy]azetidine is a four-membered nitrogen-containing heterocycle It is a derivative of azetidine, where a trimethylsilyl group is attached to the oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Trimethylsilyl)oxy]azetidine typically involves the reaction of azetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
Azetidine+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Trimethylsilyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-[(Trimethylsilyl)oxy]azetidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique structural properties.
Materials Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Trimethylsilyl)oxy]azetidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can be easily removed or substituted, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle.
Azetidine: The parent compound without the trimethylsilyl group.
Oxetane: A four-membered oxygen-containing heterocycle.
Uniqueness
3-[(Trimethylsilyl)oxy]azetidine is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in various chemical reactions and applications.
Properties
Molecular Formula |
C6H15NOSi |
---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
azetidin-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C6H15NOSi/c1-9(2,3)8-6-4-7-5-6/h6-7H,4-5H2,1-3H3 |
InChI Key |
PPQIOBKIIHYNMF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CNC1 |
Origin of Product |
United States |
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